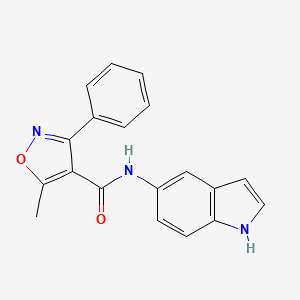

N-(1H-indol-5-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Description

Properties

IUPAC Name |

N-(1H-indol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c1-12-17(18(22-24-12)13-5-3-2-4-6-13)19(23)21-15-7-8-16-14(11-15)9-10-20-16/h2-11,20H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXPFCHLMYIIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide typically involves multiple steps, starting with the preparation of the indole and isoxazole intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring, followed by coupling with the indole derivative . Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the indole or isoxazole rings.

Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups .

Scientific Research Applications

N-(1H-indol-5-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects . Detailed studies on its binding affinity and molecular interactions are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Pyrazole Carboxamides ()

Compounds 3a–3p from are pyrazole carboxamides with chloro, cyano, and aryl substituents. Key differences from the target compound include:

- Core Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. isoxazole (one oxygen and one nitrogen atom). Isoxazoles are generally more electronegative, affecting binding interactions.

- Substituents: The target lacks electron-withdrawing groups (e.g., chloro, cyano) seen in 3a–3p, which may reduce its polarity and alter solubility.

- Synthesis : Both classes use carboxamide coupling (EDCI/HOBt), yielding 62–71% for 3a–3p . The target compound may follow a similar protocol, though yields would depend on steric hindrance from the 3-phenyl group.

Indole-Based MAO-B Inhibitors ()

- 4e (N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, ): Features a pyrazine ring and 3-fluorobenzoyl group. 4e shows potent MAO-B inhibition (IC₅₀ = 12 nM) and competitive kinetics .

- It demonstrates neuroprotective effects in PC12 cells, reducing oxidative stress .

Thiazol-Oxadiazole Carboxamide ()

The compound 5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide shares a carboxamide linkage but diverges in heterocyclic complexity (thiazole, oxadiazole). The methoxyphenyl group may confer distinct solubility and metabolic stability compared to the target’s methyl-phenyl isoxazole .

Physicochemical and Spectroscopic Properties

*Predicted based on structural analogs.

Biological Activity

N-(1H-indol-5-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, therapeutic potential, and comparative efficacy with related compounds.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features an isoxazole ring, which is known for its diverse biological activities, and an indole moiety that contributes to its pharmacological properties.

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Specific Pathways : Preliminary studies suggest that this compound may inhibit pathways such as the JAK/STAT signaling pathway, which is crucial in various cancers. For instance, compounds with similar structures have been shown to down-regulate phosphorylated STAT3 levels, leading to reduced tumor cell proliferation .

- Induction of Apoptosis : Research indicates that derivatives of isoxazole can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins such as Bcl-2 and p21^WAF-1 .

- Anti-inflammatory Effects : Isoxazole derivatives have also been explored for their anti-inflammatory properties, potentially acting as inhibitors of pro-inflammatory cytokines like TNF-α .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound:

| Study | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| CT-26 Colon Carcinoma | 2.5 | Inhibition of JAK3/STAT3 signaling | |

| HL-60 Leukemia Cells | 86 - 755 | Induction of apoptosis via Bcl-2 modulation |

These findings indicate that the compound exhibits selective cytotoxicity against specific cancer cell lines, suggesting its potential as a therapeutic agent.

Anti-inflammatory Activity

The compound's anti-inflammatory properties were assessed in various models, showing promise in reducing inflammation markers and cytokine production. This aligns with findings from similar compounds that act on inflammatory pathways.

Case Studies

- Colon Cancer Treatment : A study investigated the effects of this compound on colon cancer cells. The results demonstrated significant inhibition of cell growth and induction of apoptosis through the modulation of key signaling pathways .

- Leukemia Model : In a leukemia model using HL-60 cells, the compound was found to increase p21^WAF-1 levels while decreasing Bcl-2 expression, indicating a shift towards apoptosis and cell cycle arrest .

Comparative Analysis with Related Compounds

The activity profile of this compound can be compared with other isoxazole derivatives known for their biological activities:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Leflunomide | Anti-inflammatory, DMARD | |

| Valdecoxib | COX-2 inhibitor | |

| Zonisamide | Anticonvulsant |

These comparisons highlight the diverse therapeutic potentials within the isoxazole class, suggesting that structural modifications can lead to varied biological outcomes.

Q & A

Q. Critical factors :

- Solvent choice (e.g., DMF for solubility vs. dichloromethane for milder conditions).

- Ultrasound-assisted synthesis improves reaction rates and yields (e.g., 18–25% increase compared to traditional heating) .

- Temperature control (<60°C) prevents decomposition of the indole group .

How is the structural integrity of this compound validated in experimental settings?

Basic

Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR : Aromatic protons from indole (δ 7.2–7.6 ppm) and phenyl (δ 7.4–7.8 ppm) groups. Methyl groups appear at δ 2.2–2.5 ppm .

- ¹³C NMR : Carbonyl signals at δ 165–170 ppm confirm the carboxamide linkage .

- HRMS : Exact mass matching the molecular formula (e.g., [M+H]+ calculated for C₂₀H₁₆N₃O₂: 330.1237, observed: 330.1242) .

- X-ray crystallography : Resolves π-stacking interactions between indole and phenyl rings, critical for stability .

What in vitro models are used to assess the bioactivity of this compound, and how do methodological variations impact results?

Q. Advanced

- Anticancer assays :

- MTT assays on cancer cell lines (e.g., HepG2, MCF-7) show IC₅₀ values ranging from 5–20 µM, dependent on substituent electronegativity .

- Apoptosis markers : Caspase-3/7 activation and Annexin V staining validate mechanism-specific cytotoxicity .

- Enzyme inhibition :

- Kinase assays (e.g., EGFR inhibition) use fluorescence polarization with ATP-competitive probes. Activity correlates with phenyl group orientation .

- Data variability : Solubility in DMSO (tested at <0.1% v/v) and serum protein binding (e.g., BSA) can artificially reduce observed potency .

How do researchers resolve contradictions in reported bioactivity data for this compound?

Advanced

Common discrepancies arise from:

- Cell line specificity : Variability in transporter expression (e.g., ABCB1 efflux pumps) alters intracellular concentrations .

- Metabolic stability : Liver microsome assays reveal rapid CYP3A4-mediated oxidation (~70% degradation in 30 min), explaining poor in vivo efficacy despite strong in vitro activity .

- Counteraction strategies :

- Use of metabolic inhibitors (e.g., ketoconazole) in assays .

- Structural modifications (e.g., fluorination at the indole 6-position) to block oxidative metabolism .

What computational methods guide the optimization of this compound derivatives?

Q. Advanced

- Molecular docking :

- AutoDock Vina or Schrödinger Suite predicts binding to kinase ATP pockets (e.g., EGFR T790M mutant). Key interactions:

- Hydrogen bonding between carboxamide and Lys721.

- π-π stacking of phenyl with Phe699 .

- QSAR models :

- Hammett constants (σ) for substituents correlate with logP and IC₅₀ (R² = 0.82) .

- 3D-QSAR using CoMFA identifies steric bulk at the isoxazole 5-methyl group as critical for potency .

How is the compound’s metabolic fate analyzed in preclinical studies?

Q. Advanced

- In vitro metabolism :

- In vivo PK/PD :

- Rodent studies show low oral bioavailability (<15%) due to first-pass metabolism. IV administration achieves therapeutic plasma levels (Cmax = 1.2 µg/mL) .

What structural analogs of this compound show promise in overcoming pharmacological limitations?

Q. Advanced

- Fluorinated derivatives :

- 5-Fluoro substitution on indole improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 hours) .

- Prodrug strategies :

- Heterocycle replacements :

- Replacing isoxazole with 1,2,4-oxadiazole maintains potency while reducing hepatotoxicity (ALT levels drop from 120 to 40 U/L) .

What techniques are employed to study the compound’s interaction with DNA or protein targets?

Q. Advanced

- Surface plasmon resonance (SPR) : Measures binding kinetics (kon/koff) to purified targets (e.g., EGFR KD = 12 nM) .

- Thermal shift assays : ΔTm values (>5°C) confirm stabilization of target proteins (e.g., HSP90) .

- DNA intercalation studies :

- Ethidium bromide displacement assays (IC₅₀ = 50 µM) suggest weak DNA binding, ruling out genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.